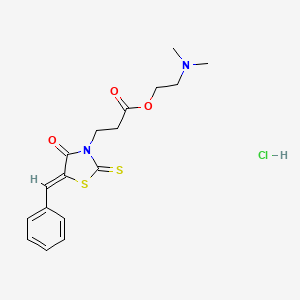

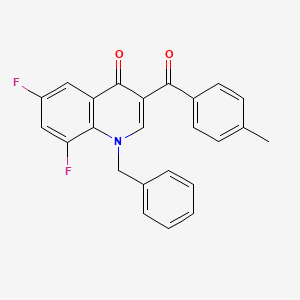

![molecular formula C14H11Cl2NO3 B2527055 Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate CAS No. 400087-49-2](/img/structure/B2527055.png)

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of catalysts to form the desired pyridine derivatives. For instance, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded a series of polysubstituted pyrrolidine derivatives . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine compound via the cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR, FT-IR, MS, HRMS, and single-crystal X-ray diffraction . For example, the crystal structures of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate and its chlorophenyl derivative were determined by X-ray crystallography . Similarly, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The papers describe various chemical reactions involving the synthesized compounds. For instance, the reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with different hydrazines to yield a variety of derivatives . These reactions demonstrate the reactivity of the pyridine and chlorophenyl moieties, which are relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as acid dissociation constants and antimicrobial activities, are also reported. The acid dissociation constants were determined using potentiometric titration methods . The antimicrobial activities of the compounds were evaluated against various bacterial and fungal strains, with some compounds showing interesting antibacterial activity . These properties are crucial for understanding the potential applications of the compound .

Scientific Research Applications

Synthesis and Crystallography

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate is explored for its synthesis and crystal structure. For instance, a study elaborated the synthesis and crystallography of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, detailing its molecular modeling and intermolecular interactions within the crystal structure, thus highlighting the compound's structural complexity and potential applications in further scientific research (Héctor Novoa de Armas et al., 2000).

Hydrogen Bonding Analysis

Anticonvulsant Enaminones and Hydrogen Bonding

The crystal structures and hydrogen bonding of several anticonvulsant enaminones, including a compound structurally similar to this compound, were determined. These studies provide insights into the molecular conformations and interactions, essential for understanding the compound's behavior in various applications (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Application in Dye Synthesis and Textile Industry

Synthesis of Disperse Dyes and Textile Applications

Research involving the synthesis of disperse dyes, including compounds with structural similarities to this compound, and their application properties on polyester and nylon fabrics was conducted. These studies offer valuable information on the compound's potential use in dye synthesis and the textile industry, given its impact on dyeing performance and fastness properties (Isaac Oluwatobi Abolude et al., 2021).

properties

IUPAC Name |

methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODGVODIJPRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

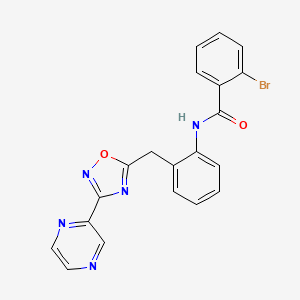

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

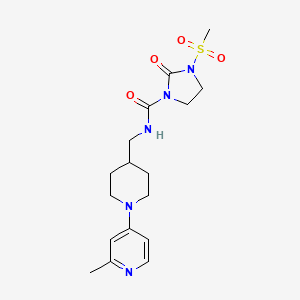

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

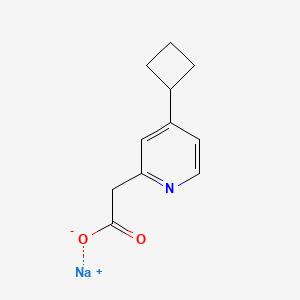

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)